The Discovery and Development of CCR3 Antagonists: A Technical Guide
The Discovery and Development of CCR3 Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 3 (CCR3) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the recruitment and activation of eosinophils, basophils, and Th2 lymphocytes.[1][2][3] Its primary ligands include eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26).[4] The central role of the CCR3-eotaxin axis in allergic inflammation has positioned it as a key therapeutic target for diseases such as asthma, allergic rhinitis, and atopic dermatitis.[5] This technical guide provides an in-depth overview of the discovery and development of small molecule CCR3 antagonists, detailing the associated signaling pathways, experimental methodologies, and a summary of key compounds.
The CCR3 Signaling Pathway
CCR3 activation by its chemokine ligands initiates a cascade of intracellular signaling events primarily through its coupling to the Gαi subunit of the heterotrimeric G protein complex. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. More critically for its pro-inflammatory functions, the dissociation of the Gβγ subunits from Gαi triggers downstream signaling cascades.
Key signaling events following CCR3 activation include:
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Phospholipase C (PLC) Activation: The Gβγ subunits activate PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
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Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a crucial second messenger that contributes to cellular activation and chemotaxis.
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MAPK Pathway Activation: CCR3 signaling also activates the mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and p38. These pathways are essential for processes such as cell migration, degranulation, and cytokine production.
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β-Arrestin Recruitment: Upon ligand binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the intracellular domains of CCR3, β-arrestin proteins are recruited to the receptor. This leads to receptor desensitization and internalization, which terminates G protein-mediated signaling. However, β-arrestin can also act as a scaffold for other signaling molecules, initiating G protein-independent signaling pathways. The development of "biased antagonists" that selectively block G protein signaling while allowing or even promoting β-arrestin-mediated receptor internalization is an area of active research to potentially avoid the development of drug tolerance.
The Discovery and Development Workflow
The journey of a CCR3 antagonist from a concept to a potential therapeutic follows a well-defined, multi-stage process typical for small molecule GPCR drug discovery.
Key Experimental Protocols
The development of CCR3 antagonists relies on a suite of in vitro and in vivo assays to determine potency, selectivity, and efficacy.
Radioligand Binding Assay
This assay is the gold standard for determining the affinity of a test compound for the CCR3 receptor. It measures the ability of a compound to displace a radiolabeled ligand from the receptor.
Methodology:
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Membrane Preparation:
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Culture cells stably expressing human CCR3 (e.g., HEK293 or CHO cells).
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Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
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Centrifuge the homogenate to pellet the cell membranes.
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Wash the membrane pellet and resuspend in an appropriate assay buffer.
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Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
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Competition Binding Assay:
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In a 96-well plate, incubate a fixed concentration of a radiolabeled CCR3 ligand (e.g., [¹²⁵I]-eotaxin-1) with the cell membrane preparation in the presence of varying concentrations of the unlabeled test compound.
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Incubate at a controlled temperature (e.g., 25-30°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).
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To determine non-specific binding, a parallel set of wells is incubated with a high concentration of an unlabeled known CCR3 ligand.
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Separation and Detection:
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Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C). The membranes with the bound radioligand are trapped on the filter.
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Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
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Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis:
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Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
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Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
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Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Calcium Mobilization Assay
This functional assay measures the ability of a CCR3 antagonist to block the increase in intracellular calcium triggered by an agonist.
Methodology:
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Cell Preparation:
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Seed CCR3-expressing cells into a black-walled, clear-bottom 96- or 384-well plate and culture overnight.
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Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer, often containing probenecid to prevent dye leakage.
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Incubate for approximately 1 hour at 37°C to allow for dye uptake.
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Assay Procedure:
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Place the cell plate into a fluorescent imaging plate reader (FLIPR) or a similar instrument capable of kinetic fluorescence measurements.
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Add varying concentrations of the test antagonist to the wells and incubate for a short period.
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Stimulate the cells by adding a fixed concentration of a CCR3 agonist (e.g., eotaxin-1) that elicits a submaximal response (EC80).
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Measure the change in fluorescence intensity over time.
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Data Analysis:
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The increase in fluorescence corresponds to the increase in intracellular calcium.
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Plot the agonist-induced fluorescence response against the log concentration of the antagonist.
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Determine the IC50 value of the antagonist for the inhibition of the calcium response.
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In Vitro Eosinophil Chemotaxis Assay
This assay directly assesses the ability of a CCR3 antagonist to inhibit the migration of eosinophils towards a chemoattractant.
Methodology:
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Eosinophil Isolation:
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Isolate eosinophils from the peripheral blood of healthy or allergic donors using techniques such as negative selection with immunomagnetic beads.
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Chemotaxis Assay:
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Use a multi-well chemotaxis chamber (e.g., a Boyden chamber) with a porous membrane (typically 5 µm pores) separating the upper and lower wells.
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Place a solution containing a CCR3 agonist (e.g., eotaxin-1) in the lower wells.
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In the upper wells, add the isolated eosinophils that have been pre-incubated with varying concentrations of the CCR3 antagonist or vehicle control.
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Incubate the chamber at 37°C in a humidified CO2 incubator for a period that allows for cell migration (e.g., 1-3 hours).
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Quantification of Migration:
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After incubation, remove the membrane and stain the migrated cells on the lower side of the membrane.
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Count the number of migrated cells in several high-power fields under a microscope. Alternatively, migrated cells in the lower chamber can be quantified using flow cytometry.
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Data Analysis:
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Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the vehicle control.
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Determine the IC50 value for the inhibition of eosinophil migration.
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In Vivo Ovalbumin (OVA)-Induced Asthma Mouse Model
This is a widely used preclinical model to evaluate the efficacy of CCR3 antagonists in a relevant disease setting.
Methodology:
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Sensitization:
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Sensitize mice (e.g., BALB/c strain) by intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide (alum) on days 0 and 14.
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Drug Administration:
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Administer the CCR3 antagonist or vehicle control to the sensitized mice via a clinically relevant route (e.g., oral gavage) at a specified time before the allergen challenge.
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Allergen Challenge:
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On subsequent days (e.g., days 28, 29, and 30), challenge the mice with an aerosolized solution of OVA for a defined period (e.g., 20-30 minutes) using a nebulizer.
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Assessment of Airway Inflammation and Hyperresponsiveness:
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Bronchoalveolar Lavage (BAL): 24-48 hours after the final challenge, perform a BAL to collect cells from the airways. Perform differential cell counts to quantify the number of eosinophils and other inflammatory cells.
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Lung Histology: Perfuse and fix the lungs for histological analysis. Stain lung sections with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.
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Airway Hyperresponsiveness (AHR): Measure AHR in response to a bronchoconstrictor agent like methacholine using techniques such as invasive or non-invasive plethysmography.
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Data Analysis:
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Compare the extent of eosinophilic inflammation, mucus production, and AHR in the antagonist-treated group to the vehicle-treated group to determine the in vivo efficacy of the compound.
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Quantitative Data for Selected CCR3 Antagonists
Numerous small molecule CCR3 antagonists have been developed and characterized. The table below summarizes key quantitative data for some of the notable compounds.
| Compound | Chemical Class | Assay Type | Species | Potency (IC50/Ki) | Reference |
| DPC168 | (N-ureidoalkyl)benzylpiperidine | Eotaxin-induced Chemotaxis | Human | 10-60 pM (IC50) | |
| Eotaxin-induced Chemotaxis | Mouse | 41 nM (IC50) | |||
| GW766994 | N/A | N/A | Human | >90% receptor occupancy in clinical trials | |
| UCB35625 (J113863) | N/A | CCR3-Eotaxin Chemotaxis | Transfected Cells | 93.7 nM (IC50) | |
| CCR1-MIP-1α Chemotaxis | Transfected Cells | 9.6 nM (IC50) | |||
| Compound 1b | 2-(benzothiazolethio)acetamide | ¹²⁵I-Eotaxin Binding | Human (CHO cells) | 2.3 nM (IC50) | |
| Eotaxin-induced Ca²⁺ Mobilization | Human Eosinophils | 27 nM (IC50) | |||
| RANTES-induced Ca²⁺ Mobilization | Human Eosinophils | 13 nM (IC50) | |||
| SB328437 | N/A | N/A | N/A | N/A | |
| AKST4290 | N/A | N/A | Human | N/A | |
| AZD3778 | Small Molecule | ¹²⁵I-eotaxin-1 Binding | Human (K562 cells) | 6.3 nM (Ki) |
N/A: Not available in the cited sources.
Clinical Development and Future Perspectives
Despite promising preclinical data, the clinical development of CCR3 antagonists has been challenging. Several compounds, including GW766994, have been evaluated in clinical trials for asthma but failed to demonstrate significant clinical efficacy in reducing airway eosinophilia, although some modest improvements in airway hyperresponsiveness were observed. The reasons for this disconnect between preclinical and clinical results are likely multifactorial and may include species differences, the complexity of the inflammatory cascade in human asthma, and the potential for drug tolerance with unbiased antagonists.
The development of biased CCR3 antagonists that promote receptor internalization without activating G protein signaling pathways is a promising strategy to overcome some of these limitations. Additionally, exploring the role of CCR3 in other diseases with eosinophilic or mast cell involvement, such as eosinophilic esophagitis and certain cancers, may open new therapeutic avenues for this class of drugs.
Conclusion
The discovery and development of CCR3 antagonists represent a focused effort to target a key driver of allergic inflammation. A comprehensive understanding of the CCR3 signaling pathway and the application of a robust suite of in vitro and in vivo assays are critical for the identification and optimization of potent and selective antagonists. While clinical success has been elusive to date, ongoing research into biased antagonism and the exploration of new therapeutic indications may yet unlock the full potential of targeting CCR3.
